Cas no 70415-59-7 (3-(Methylnitrosoamino)-1-propanol)

3-(Methylnitrosoamino)-1-propanol is a nitrosamine compound with applications in chemical research and specialized synthesis. It is characterized by its nitroso and hydroxyl functional groups, which contribute to its reactivity in organic transformations. The compound is of interest in studies involving nitrosamine chemistry, particularly in understanding metabolic pathways and potential biological interactions. Its structure allows for selective modifications, making it a useful intermediate in the development of more complex molecules. Careful handling is required due to the potential reactivity and stability concerns associated with nitrosamine derivatives. Researchers value this compound for its role in mechanistic investigations and synthetic applications under controlled conditions.
3-(Methylnitrosoamino)-1-propanol structure
70415-59-7 structure
商品名:3-(Methylnitrosoamino)-1-propanol
CAS番号:70415-59-7
MF:C4H10N2O2
メガワット:118.1344
CID:975098
PubChem ID:125833

3-(Methylnitrosoamino)-1-propanol 化学的及び物理的性質

名前と識別子

    • N-nitrosomethyl-(3-hydroxypropyl)amine
    • 1-propanol, 3-(methylnitrosoamino)-
    • 3-[Methyl(nitroso)amino]-1-propanol
    • UNII-56QNL2R2JN
    • AKOS006279291
    • N-Nitroso-methyl(3-hydroxypropyl)amine
    • 3-[methyl(nitroso)amino]propan-1-ol
    • BRN 2236993
    • 56QNL2R2JN
    • 3-(Methylnitrosoamino)-1-propanol
    • N-Nitrosomethyl-(3-hydroxypropyl) amine
    • DTXSID0021046
    • N-(3-hydroxypropyl)-N-methylnitrous amide
    • 70415-59-7
    • NITROSOMETHYL-(3-HYDROXYPROPYL)AMINE, N-
    • EN300-7161841
    • インチ: InChI=1S/C4H10N2O2/c1-6(5-8)3-2-4-7/h7H,2-4H2,1H3
    • InChIKey: DNPICXVYNIZRFB-UHFFFAOYSA-N
    • ほほえんだ: CN(CCCO)N=O

計算された属性

  • せいみつぶんしりょう: 118.0743
  • どういたいしつりょう: 118.074227566g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 8
  • 回転可能化学結合数: 3
  • 複雑さ: 67.1
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.1
  • トポロジー分子極性表面積: 52.9Ų

じっけんとくせい

  • 密度みつど: 1.2188 (rough estimate)
  • ふってん: 220.67°C (rough estimate)
  • 屈折率: 1.4386 (estimate)
  • PSA: 52.9

3-(Methylnitrosoamino)-1-propanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M327445-250mg
3-(Methylnitrosoamino)-1-propanol
70415-59-7
250mg
$488.00 2023-05-17
Enamine
EN300-7161841-0.5g
3-[methyl(nitroso)amino]propan-1-ol
70415-59-7 93%
0.5g
$847.0 2023-05-25
1PlusChem
1P00374Z-500mg
3-(Methylnitrosoamino)-1-propanol
70415-59-7 93%
500mg
$1109.00 2024-04-21
1PlusChem
1P00374Z-2.5g
3-(Methylnitrosoamino)-1-propanol
70415-59-7 93%
2.5g
$2691.00 2024-04-21
A2B Chem LLC
AB48419-250mg
3-(Methylnitrosoamino)-1-propanol
70415-59-7 93%
250mg
$602.00 2024-04-19
A2B Chem LLC
AB48419-1g
3-(Methylnitrosoamino)-1-propanol
70415-59-7 93%
1g
$1179.00 2024-04-19
TRC
M327445-1g
3-(Methylnitrosoamino)-1-propanol
70415-59-7
1g
$1212.00 2023-05-17
TRC
M327445-50mg
3-(Methylnitrosoamino)-1-propanol
70415-59-7
50mg
$ 184.00 2023-09-07
TRC
M327445-100mg
3-(Methylnitrosoamino)-1-propanol
70415-59-7
100mg
$ 305.00 2023-09-07
TRC
M327445-500mg
3-(Methylnitrosoamino)-1-propanol
70415-59-7
500mg
$827.00 2023-05-17

3-(Methylnitrosoamino)-1-propanol 関連文献

3-(Methylnitrosoamino)-1-propanolに関する追加情報

Professional Introduction to 3-(Methylnitrosoamino)-1-propanol (CAS No. 70415-59-7)

3-(Methylnitrosoamino)-1-propanol, a compound with the chemical identifier CAS No. 70415-59-7, represents a significant area of interest in the field of chemical and biomedical research. This compound, characterized by its unique structural and functional properties, has garnered attention due to its potential applications in various scientific domains. The molecular structure of 3-(Methylnitrosoamino)-1-propanol consists of a propanol backbone substituted with a methylnitroso group, which imparts distinct reactivity and interaction capabilities. This introduction aims to provide a comprehensive overview of the compound, its synthesis, applications, and recent advancements in research.

The synthesis of 3-(Methylnitrosoamino)-1-propanol involves a series of carefully controlled chemical reactions that highlight the compound's complexity and the precision required in its preparation. The methylnitroso group, a key feature of the molecule, is known for its ability to participate in various organic transformations. These transformations are crucial for understanding the compound's behavior in different chemical environments. Recent studies have demonstrated that the methylnitrosoamino moiety can act as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.

In the realm of biomedical research, 3-(Methylnitrosoamino)-1-propanol has been explored for its potential role in drug discovery and development. The compound's unique structure suggests that it may interact with biological targets in ways that could lead to therapeutic benefits. For instance, studies have indicated that derivatives of this compound may exhibit properties relevant to cancer chemoprevention and treatment. The ability of 3-(Methylnitrosoamino)-1-propanol to modulate biological pathways is an area of active investigation, with researchers seeking to harness its potential for medical applications.

One of the most compelling aspects of 3-(Methylnitrosoamino)-1-propanol is its role as a building block in synthetic chemistry. The compound's reactivity allows it to be incorporated into larger molecular frameworks, enabling the creation of new substances with tailored properties. This has significant implications for the development of advanced materials and functional molecules. Researchers are particularly interested in how modifications to the methylnitroso group can influence the overall behavior of the molecule, leading to new applications in areas such as catalysis and polymer science.

The latest research findings on 3-(Methylnitrosoamino)-1-propanol have shed light on its potential as an intermediate in organic synthesis. A recent study published in a leading scientific journal detailed a novel synthetic route that improves yield and purity while reducing byproduct formation. This advancement underscores the importance of continuous innovation in chemical synthesis techniques. Additionally, computational studies have been conducted to model the interactions between 3-(Methylnitrosoamino)-1-propanol and various biological targets, providing insights into its mechanism of action and potential therapeutic effects.

The applications of 3-(Methylnitrosoamino)-1-propanol extend beyond traditional pharmaceuticals into other areas such as agrochemicals and specialty chemicals. Its unique properties make it suitable for use as an additive or precursor in industrial processes where precise molecular control is essential. For example, researchers have explored its use in developing new types of surfactants and corrosion inhibitors that leverage its structural features for enhanced performance.

As our understanding of chemical interactions continues to evolve, so too does our appreciation for compounds like 3-(Methylnitrosoamino)-1-propanol. The integration of cutting-edge technologies such as high-throughput screening and machine learning is enabling researchers to accelerate the discovery and optimization of new molecules derived from this compound. These advancements are not only improving our ability to synthesize complex molecules but also expanding our knowledge base regarding their potential applications.

In conclusion, 3-(Methylnitrosoamino)-1-propanol (CAS No. 70415-59-7) stands as a testament to the ingenuity and progress within chemical research. Its multifaceted applications across various scientific disciplines highlight its importance as both a synthetic intermediate and a potential therapeutic agent. As ongoing studies continue to reveal new insights into its properties and behaviors, we can expect further innovations that will shape the future landscape of chemical and biomedical research.

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